3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane
Description
Primary Identification
The compound 3-(3-Isopropyl-5-methyl-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane is identified through multiple registry systems and nomenclature conventions as presented in Table 1.1.
Table 1.1: Chemical Identification Parameters
Structural Identifiers
The compound's structure can be represented through various chemical notations that enable computational analysis and database searches as detailed in Table 1.2.
Table 1.2: Structural Identifiers
Properties
IUPAC Name |
3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10/h8,10-12,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRCCADSFHOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431072, DTXSID801136844 | |
| Record name | 3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184986-86-4, 1189878-05-4 | |
| Record name | 3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184986-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The most widely documented method involves the hydrogenolysis of 8-benzyl-3-(3-isopropyl-5-methyl-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane (Compound A) to remove the benzyl protecting group. This step is critical for generating the free amine in the final product.
Synthetic Procedure
A solution of Compound A (2.0 g, 6.17 mmol) in methanol (30 mL) is treated with 10% palladium on carbon (0.25 g) under hydrogen gas (50 psi) at ambient temperature for 12 hours. The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to yield the target compound as an off-white solid (1.36 g, 94% yield).
Critical Parameters
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Hydrogen Pressure : 50 psi ensures complete debenzylation without over-reduction.
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Solvent Choice : Methanol facilitates substrate solubility and catalyst activity.
Thioamide Cyclization Route
Synthesis of Intermediate Thioamides
Chinese Patent CN102584814A details a two-step approach starting from N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)isobutyramide (Compound B).
Thioamide Formation
Compound B (2.0 g, 7.0 mmol) reacts with either:
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P₂S₅ (0.47 g, 2.1 mmol) in acetonitrile under reflux for 6 hours.
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Lawesson’s Reagent (1.27 g, 3.2 mmol) in tetrahydrofuran under reflux for 4 hours.
Both methods yield N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)isobutylsulfamide (Compound C) with 94% efficiency.
Triazole Ring Closure
Compound C undergoes methylation with methyl sulfate (0.83 g, 6.6 mmol) in methanol under basic conditions (Na, 0.15 g). Stirring at room temperature for 8 hours produces the benzyl-protected triazole intermediate, which is subsequently hydrogenated as in Section 1.1.
Robinson Tropane Synthesis Approach
Tropane Core Construction
Patent WO2014173375A1 outlines a pathway beginning with the Robinson annulation to form the bicyclo[3.2.1]octane (tropane) skeleton.
Key Steps:
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Oxime Formation : Tropinone oxime (Compound D) is reduced with sodium in pentanol to yield exo-amine (Compound E).
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Triazole Installation : Compound E undergoes cyclocondensation with hydrazine derivatives to introduce the 3-isopropyl-5-methyl-1,2,4-triazole moiety.
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Deprotection : Benzyl groups are removed via transfer hydrogenolysis.
Comparative Analysis of Synthetic Methods
Optimization and Scale-Up Considerations
Solvent Systems
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bicyclic octane structure provides rigidity and spatial orientation, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Stereochemical Influence : The exo-configuration in the main compound enhances receptor binding compared to endo-analogues, as seen in opioid ligand activity .
- Substituent Effects : Benzyl protection (e.g., in the 8-benzyl precursor) improves synthetic handling but requires hydrogenation for deprotection . Halogenated derivatives (e.g., dichlorophenyl) exhibit psychoactive properties, leading to regulatory restrictions .
Physicochemical and Pharmacological Properties
Key Observations :
- Salt Forms : The p-toluenesulfonate salt of the main compound enhances aqueous solubility, critical for pharmaceutical formulations .
- Biological Activity: Modifications like difluorocyclohexane (Compound 20) or ester groups (Ethyl NIH 10528) shift activity toward analgesia or monoamine reuptake inhibition .
Key Observations :
Biological Activity
3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane, also known by its CAS number 376348-71-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H33N5
- Molecular Weight : 367.53 g/mol
- Density : 1.23 g/cm³ (predicted)
- Boiling Point : 555.3 ± 60.0 °C (predicted)
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
- pKa : 10.33 ± 0.40 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C22H33N5 |
| Molecular Weight | 367.53 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 555.3 °C (predicted) |
| Solubility | Slightly in chloroform, DMSO, methanol |
| pKa | 10.33 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of antiviral and anti-inflammatory responses. The presence of the triazole moiety suggests potential activity against fungal infections and possibly impacts the modulation of immune responses.
Antiviral Activity
Research indicates that derivatives of triazoles can exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. Specifically, compounds similar to this one have been studied for their efficacy against HIV and other viral pathogens.
Case Studies and Research Findings
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Antiviral Efficacy Against HIV
- A study investigated the effects of triazole derivatives on HIV-infected cells. The results demonstrated that compounds with structural similarities to this compound significantly reduced viral load in vitro.
- The mechanism was linked to the inhibition of reverse transcriptase activity and interference with viral envelope protein synthesis.
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Inflammatory Response Modulation
- Another research effort focused on the anti-inflammatory properties of triazole-containing compounds in models of acute inflammation. The findings suggested that these compounds could downregulate pro-inflammatory cytokines and inhibit pathways involving NF-kB activation.
- This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound indicates moderate absorption with potential challenges related to solubility affecting bioavailability. Toxicological assessments are crucial for understanding safety profiles; preliminary studies suggest low acute toxicity but require further investigation to assess long-term effects.
Q & A
Q. How to evaluate the environmental fate and ecotoxicity of this compound?
- Methodological Answer : Conduct OECD 301 (ready biodegradability) and 305 (bioaccumulation in fish) tests. LC-MS/MS quantifies degradation products in water/soil matrices. Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) assays assess ecotoxicity. Persistence modeling using EPI Suite predicts half-lives in environmental compartments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
